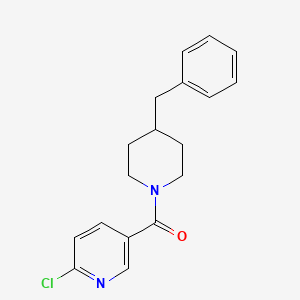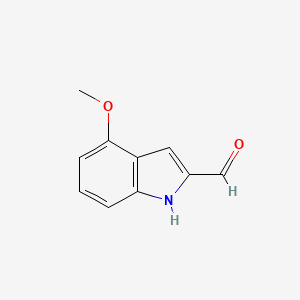
(4-Cloro-3-(piperidin-1-ilsulfonil)fenil)(4-(2-fluorofenil)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a novel compound that has recently gained attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by its complex molecular framework, which includes both piperidinyl and piperazinyl moieties, a fluorophenyl group, and a chlorophenyl group. These structural elements confer distinctive chemical properties and reactivity, making it an interesting subject for synthetic chemists and researchers in related disciplines.
Aplicaciones Científicas De Investigación
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has several promising applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological targets, including potential enzyme inhibition or receptor modulation.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: : Potential use in the development of new materials or catalysts due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step synthesis. A general synthetic route might include:
Nucleophilic Substitution: : Starting with the appropriate chlorophenyl and fluorophenyl precursors, nucleophilic substitution reactions can be used to introduce the piperazinyl and piperidinyl groups.
Sulfonylation: : Introducing the sulfonyl group can be achieved through sulfonylation reactions, often using sulfonyl chlorides under basic conditions.
Final Coupling: : The final step often involves the coupling of the intermediate products under controlled conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production methods of (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone would be optimized for scale, efficiency, and cost-effectiveness. This includes:
Batch and Continuous Processes: : Utilizing batch or continuous processes depending on the scale of production and the required throughput.
Catalysis and Optimized Reagents: : Employing catalysis and specially optimized reagents to enhance yields and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone undergoes a variety of chemical reactions, including:
Oxidation and Reduction: : Depending on the functional groups present and the conditions used, this compound can undergo oxidation or reduction reactions.
Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions are possible, facilitated by the presence of the piperidinyl, piperazinyl, and phenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions typically involve modifications to the functional groups attached to the piperidinyl and piperazinyl moieties or the phenyl rings.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is highly dependent on its interaction with specific molecular targets. Generally, its mechanism involves:
Molecular Targets: : Binding to enzymes or receptors, potentially altering their activity.
Pathways Involved: : Modulation of signaling pathways or metabolic processes relevant to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
(4-Bromo-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperidin-1-yl)methanone
Highlighting Uniqueness
What sets (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone apart from similar compounds is its specific combination of the chlorophenyl, fluorophenyl, piperidinyl, and piperazinyl groups, which provide a unique set of chemical properties and reactivity patterns. This unique structural combination may confer distinct biological activities or industrial applications not seen in its analogs.
Conclusion
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a compound with a complex and intriguing structure, presenting diverse opportunities for research and application in various scientific fields. Its unique chemical characteristics, coupled with its potential for innovative applications, make it a compound worth continued exploration.
Propiedades
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O3S/c23-18-9-8-17(16-21(18)31(29,30)27-10-4-1-5-11-27)22(28)26-14-12-25(13-15-26)20-7-3-2-6-19(20)24/h2-3,6-9,16H,1,4-5,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDNAMOZYZWXGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)
![1-(4-nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2407081.png)

![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)




![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)

![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)

